molecular formula C28H39N3OS B12518108 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole CAS No. 683262-65-9

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole

Cat. No.: B12518108
CAS No.: 683262-65-9
M. Wt: 465.7 g/mol
InChI Key: APKAOAAQIIGWIB-UHFFFAOYSA-N
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Description

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring and an azo group, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole typically involves the diazo-coupling reaction. This reaction is carried out by reacting 3-(tetradecyloxy)aniline with a diazonium salt, followed by coupling with 2-mercaptobenzothiazole. The reaction conditions often include acidic or basic environments to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazo-coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The azo group plays a crucial role in its biological activity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole is unique due to its long alkyl chain (tetradecyloxy group), which imparts distinct physicochemical properties. This structural feature enhances its solubility and interaction with lipid membranes, making it a valuable compound in various applications.

Properties

CAS No.

683262-65-9

Molecular Formula

C28H39N3OS

Molecular Weight

465.7 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl-(3-tetradecoxyphenyl)diazene

InChI

InChI=1S/C28H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-32-25-18-16-17-24(22-25)31-29-23-28-30-26-19-13-14-20-27(26)33-28/h13-14,16-20,22H,2-12,15,21,23H2,1H3

InChI Key

APKAOAAQIIGWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC(=C1)N=NCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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